molecular formula C13H25NO2 B1468353 1-(4-(2-Hydroxyethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one CAS No. 1300730-29-3

1-(4-(2-Hydroxyethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one

Cat. No. B1468353
M. Wt: 227.34 g/mol
InChI Key: MQZIYUGGCUCYBB-UHFFFAOYSA-N
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Patent
US08722720B2

Procedure details

To a solution of 2-(piperidin-4-yl)ethanol (0.30 g, 2.32 mmol) in anhydrous dichloromethane (10 mL), NaHCO3 (0.59 g, 6.97 mmol) was added. The suspension was cooled to 0° C. and then 3,3-dimethylbutanoyl chloride (0.38 g, 2.79 mmol) was added dropwise over a period of 15 min. The reaction was followed by TLC till the disappearance of the starting material (overnight) and was then filtered. The residue was then purified using column chromatography on a silica gel column eluting with a solution of ethyl acetate in hexane (50%) to produce the alcohol in a 45% yield.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Yield
45%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH2:8][OH:9])[CH2:3][CH2:2]1.C([O-])(O)=O.[Na+].[CH3:15][C:16]([CH3:22])([CH3:21])[CH2:17][C:18](Cl)=[O:19]>ClCCl>[OH:9][CH2:8][CH2:7][CH:4]1[CH2:5][CH2:6][N:1]([C:18](=[O:19])[CH2:17][C:16]([CH3:22])([CH3:21])[CH3:15])[CH2:2][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
N1CCC(CC1)CCO
Name
Quantity
0.59 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.38 g
Type
reactant
Smiles
CC(CC(=O)Cl)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was followed by TLC till the disappearance of the starting material (overnight)
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
was then filtered
CUSTOM
Type
CUSTOM
Details
The residue was then purified
WASH
Type
WASH
Details
eluting with a solution of ethyl acetate in hexane (50%)

Outcomes

Product
Name
Type
product
Smiles
OCCC1CCN(CC1)C(CC(C)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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